
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL typically involves multiple steps, including cyclization, fluorination, and functional group modifications. One common approach is to start with a suitable aniline derivative, followed by cyclization to form the quinoline core. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclohexyl group can be introduced through Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Fluorinated quinolines are known for their broad-spectrum antibacterial activity.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, and in the production of liquid crystals for electronic displays.
作用機序
The mechanism of action of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition or modulation of the target. The cyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline carbonate: Known for its antifungal activity.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a quinoline core structure.
Uniqueness
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is unique due to the presence of the cyclohexyl group, which may impart distinct physicochemical properties and biological activities compared to other fluorinated quinolines. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and development in various fields.
特性
CAS番号 |
648942-35-2 |
|---|---|
分子式 |
C17H20FNO |
分子量 |
273.34 g/mol |
IUPAC名 |
6-cyclohexyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H20FNO/c1-10-11(2)19-16-14(17(10)20)8-13(9-15(16)18)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,19,20) |
InChIキー |
RUAHXTRELUCDMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2F)C3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
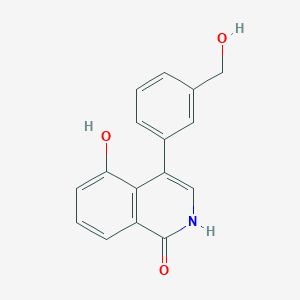
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
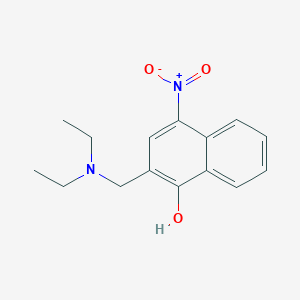
![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)
![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)

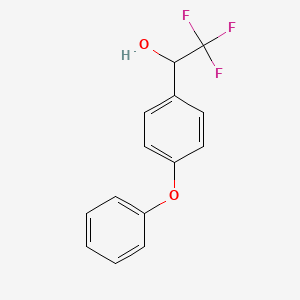
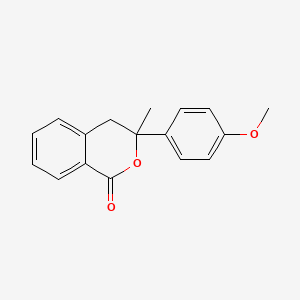
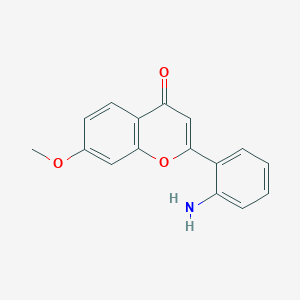

![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)
